Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

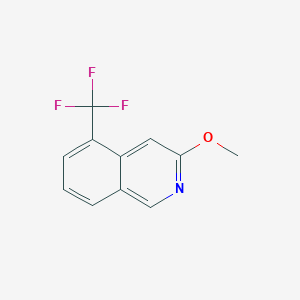

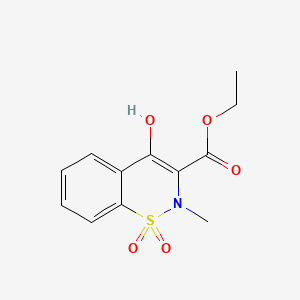

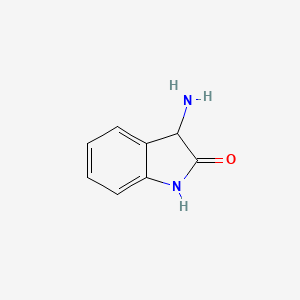

Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, also known as Piroxicam EP Impurity K, is a useful building block in the synthesis of various pharmaceuticals . It is also an impurity found in meloxicam .

Molecular Structure Analysis

The molecular formula of this compound is C12H13NO5S, and its molecular weight is 283.30 . For a detailed molecular structure, please refer to specialized chemical databases or resources.Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the search results. It is used as a building block in the synthesis of various pharmaceuticals , suggesting it can participate in various organic reactions.Physical And Chemical Properties Analysis

This compound appears as a white to off-white solid . It has a melting point of 140-144 °C . Its solubility is slight in dichloromethane, DMSO, and methanol . The predicted boiling point is 448.1±55.0 °C, and the predicted density is 1.458±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which include Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, have been reported to possess antimicrobial activity .

Antiviral Activity

These compounds also exhibit antiviral properties, making them valuable in the development of new antiviral drugs .

Antihypertensive Properties

1,2,4-benzothiadiazine-1,1-dioxide derivatives are known for their antihypertensive effects. They could potentially be used in the treatment of high blood pressure .

Antidiabetic Activity

These compounds have been found to have antidiabetic properties, which could be beneficial in the management of diabetes .

Anticancer Properties

The anticancer properties of 1,2,4-benzothiadiazine-1,1-dioxide derivatives make them a promising area of research in the development of new cancer treatments .

AMPA Receptor Modulation

These compounds have been found to be significant activators of AMPA receptors . This could have potential implications in the treatment of neurological disorders.

KATP Channel Activation

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been found to be activators of KATP channels . This could have potential therapeutic applications in various diseases.

Potential Anti-Infective Agent

While not directly related to Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, it’s worth noting that similar compounds have shown potential as anti-infective agents in human microbial infections .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide involves the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and oxidation steps.", "Starting Materials": [ "2-aminothiophenol", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophenol (1.0 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and sodium ethoxide (1.2 eq). Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture and add acetic acid to adjust the pH to 4-5. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Cyclize the product by heating it with concentrated sulfuric acid for 2 hours.", "Step 4: Cool the reaction mixture and add water to precipitate the product. Filter and wash with water.", "Step 5: Oxidize the product by adding hydrogen peroxide (1.2 eq) and heating under reflux for 4 hours.", "Step 6: Cool the reaction mixture and extract the product with ethyl acetate. Dry over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide." ] } | |

CAS-Nummer |

113913-36-3 |

Produktname |

Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide |

Molekularformel |

C12H13NO5S |

Molekulargewicht |

283.298 |

IUPAC-Name |

ethyl 4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylate |

InChI |

InChI=1S/C12H13NO5S/c1-3-18-12(15)10-11(14)8-6-4-5-7-9(8)19(16,17)13(10)2/h4-7,14H,3H2,1-2H3 |

InChI-Schlüssel |

QWTNANUGXZEPFQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1C)O |

Herkunft des Produkts |

United States |

Q & A

Q1: What is the role of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide in the synthesis of Meloxicam?

A1: Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide serves as a crucial intermediate in the synthesis of Meloxicam []. This compound is synthesized from a starting material of saccharin sodium, which undergoes a series of reactions including ring enlargement and N-methylation. The final step involves reacting Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with 2-amino-5-methylthiazole, resulting in the formation of Meloxicam [].

Q2: Can you describe the synthesis process of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide in more detail?

A2: The synthesis of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a multi-step process. It begins with the condensation of saccharin sodium with ethyl chloroacetate, yielding ethyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide. This intermediate then undergoes a one-pot reaction involving ring enlargement and N-methylation, ultimately forming Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide []. This efficient synthetic route contributes to a 53% overall yield of Meloxicam.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1141607.png)

![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)